3-Ethyl-2-methylheptane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-methylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-8-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMJCVVUYDKHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871231 | |
| Record name | 3-Ethyl-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14676-29-0 | |
| Record name | 3-Ethyl-2-methylheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Chemical Transformations of 3 Ethyl 2 Methylheptane
Oxidation Reactions and Product Distribution Analysis
The oxidation of alkanes can range from controlled processes that introduce specific functional groups to vigorous reactions that lead to complete degradation of the carbon skeleton. The outcomes are largely dictated by the reaction conditions and the nature of the oxidizing agent employed.
Controlled oxidation of 3-ethyl-2-methylheptane, typically using potent oxidizing agents like potassium permanganate (B83412) or chromic acid under specific conditions, can lead to the introduction of hydroxyl groups. The reaction proceeds via a radical mechanism where a C-H bond is cleaved, with the regioselectivity being governed by the stability of the resulting alkyl radical. Tertiary C-H bonds are significantly weaker and more susceptible to abstraction than secondary or primary C-H bonds, leading to a preferential formation of tertiary alcohols.
The structure of this compound contains one tertiary C-H bond, five secondary C-H bonds, and six primary C-H bonds. Consequently, controlled oxidation is expected to yield 3-ethyl-2-methylheptan-3-ol (B14479516) as the major product. Other isomeric alcohols will be formed as minor products, reflecting the relative reactivity of the different C-H bonds.
Table 1: Predicted Product Distribution in Controlled Oxidation of this compound
| Product Name | Position of Hydroxylation | Type of Alcohol | Expected Yield |
|---|---|---|---|
| 3-Ethyl-2-methylheptan-3-ol | C3 | Tertiary | Major |
| 3-Ethyl-2-methylheptan-2-ol | C2 | Tertiary | Major |
| 3-Ethyl-2-methylheptan-4-ol | C4 | Secondary | Minor |
| 3-Ethyl-2-methylheptan-5-ol | C5 | Secondary | Minor |
| 2-Methyl-3-(1-hydroxyethyl)heptane | Ethyl Group C1' | Secondary | Minor |
| 3-Ethyl-2-methylheptan-1-ol | C1 | Primary | Trace |
Under conditions of vigorous oxidation, such as combustion in the presence of excess oxygen, this compound undergoes complete degradation. This highly exothermic process involves the breaking of all carbon-carbon and carbon-hydrogen bonds. The ultimate products of complete combustion are carbon dioxide (CO₂) and water (H₂O), releasing a significant amount of energy. Incomplete combustion, resulting from an insufficient supply of oxygen, can lead to the formation of carbon monoxide (CO) and soot (elemental carbon) as byproducts.
Free-Radical Halogenation: Regioselectivity and Reaction Dynamics
Free-radical halogenation is a characteristic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org When applied to an asymmetrical alkane like this compound, a mixture of isomeric halogenated products is formed. The distribution of these products is determined by the halogen used and the statistical probability of abstracting a hydrogen atom from different positions.
The regioselectivity of the reaction is dependent on the stability of the free radical intermediate formed during the propagation step (tertiary > secondary > primary). youtube.com Bromination is highly selective and strongly favors the abstraction of a hydrogen from the most substituted carbon. Chlorination, being a more exothermic and less selective reaction, results in a product mixture that reflects a closer-to-statistical distribution, though still favoring the more substituted positions. youtube.commasterorganicchemistry.com
For this compound, bromination will almost exclusively yield 3-bromo-3-ethyl-2-methylheptane due to the high stability of the tertiary radical intermediate. Chlorination will produce a mixture of all possible monochlorinated isomers, with 3-chloro-3-ethyl-2-methylheptane being the major product. youtube.com
Table 2: Predicted Product Distribution for Monohalogenation of this compound
| Position of Halogenation | C-H Bond Type | Number of Hydrogens | Predicted Chlorination Product % | Predicted Bromination Product % |
|---|---|---|---|---|
| C3 | Tertiary | 1 | ~25% | >95% |
| C2 | Tertiary | 1 | ~25% | >95% |
| C4, C5, C1' (ethyl) | Secondary | 10 | ~40% | <5% |
| C1, C7, C2' (ethyl), C1'' (methyl) | Primary | 12 | ~10% | <1% |
Note: Percentages are estimates based on relative reactivity ratios and statistical factors.
Acid-Catalyzed Dehydration and Skeletal Rearrangements
While alkanes themselves are generally inert to acids, their corresponding alcohols can undergo acid-catalyzed dehydration to form alkenes. The mechanism involves the protonation of the alcohol's hydroxyl group, followed by the loss of water to form a carbocation intermediate. study.com The stability and subsequent reactions of this carbocation are central to the product distribution. Should a carbocation be formed on the this compound skeleton, it would be prone to rearrangements to achieve greater stability. libretexts.org
The stability of carbocations follows the order: tertiary > secondary > primary. This is due to the stabilizing effects of hyperconjugation and inductive effects from adjacent alkyl groups. If a carbocation were to form on the this compound framework, its initial position would dictate its stability and the likelihood of rearrangement. For instance, a carbocation generated at a secondary position, such as C4, would be less stable than a tertiary carbocation at C2 or C3. The thermodynamic driving force of the reaction is the formation of a more stable carbocation intermediate. libretexts.org
Carbocation rearrangements are common phenomena that occur to transform a less stable carbocation into a more stable one. libretexts.org These rearrangements typically involve a 1,2-shift, where a group from an adjacent carbon migrates to the positively charged carbon. ucalgary.ca
1,2-Hydride Shift: If a secondary carbocation is formed adjacent to a carbon atom bearing a hydrogen, a rapid 1,2-hydride shift can occur to generate a more stable tertiary carbocation. For example, if a carbocation were formed at C4 of the this compound skeleton, a hydride shift from C3 would result in the formation of the more stable tertiary carbocation at C3. youtube.com
1,2-Alkyl Shifts (Methyl and Ethyl): If a secondary carbocation forms adjacent to a quaternary carbon or a tertiary carbon without available hydrogens for a shift, an alkyl group (methyl or ethyl) can migrate. masterorganicchemistry.com For instance, formation of a carbocation at C4 could potentially lead to a 1,2-ethyl shift from C3 to C4, resulting in a rearranged carbon skeleton with a tertiary carbocation at C3. The relative migratory aptitude of different alkyl groups is generally considered to be H > Phenyl > tertiary alkyl > secondary alkyl > ethyl > methyl. reddit.com This means that hydride shifts are generally favored over alkyl shifts when possible.
Table 3: Potential Carbocation Rearrangements in the this compound Skeleton
| Initial Carbocation | Type | Possible Rearrangement | Migrating Group | Resulting Carbocation | Type |
|---|---|---|---|---|---|
| C4-cation | Secondary | 1,2-Hydride Shift from C3 | H⁻ | C3-cation | Tertiary |
| C4-cation | Secondary | 1,2-Methyl Shift from C2 | CH₃⁻ | C2-cation on a rearranged skeleton | Tertiary |
| C5-cation | Secondary | 1,2-Hydride Shift from C4 | H⁻ | C4-cation | Secondary |
Olefinic Product Formation via Elimination
The formation of olefinic products from this compound typically proceeds through elimination reactions of a functionalized derivative, such as an alkyl halide or an alcohol. These reactions, predominantly following either E1 (unimolecular elimination) or E2 (bimolecular elimination) pathways, result in the formation of a carbon-carbon double bond. The regioselectivity of these reactions, which dictates the primary alkene product formed, is largely governed by Zaitsev's rule. This rule posits that the more highly substituted, and thus more thermodynamically stable, alkene will be the major product.
For a hypothetical scenario involving the dehydrohalogenation of a halo-3-ethyl-2-methylheptane, the structure of the resulting olefinic products is dependent on the position of the halogen atom. Considering the carbon framework of this compound, several potential alkenes could be generated. The stability of these resulting alkenes follows the general trend: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.
Let's consider the elimination reaction of 3-chloro-3-ethyl-2-methylheptane. The abstraction of a proton by a base from a carbon atom adjacent to the carbon bearing the chlorine atom will lead to the formation of a double bond. In this case, proton abstraction can occur from carbon-2, carbon-4, or the methylene (B1212753) carbon of the ethyl group attached to carbon-3.
The potential olefinic products are:
3-Ethyl-2-methylhept-2-ene (B11558) : Formed by the removal of a proton from carbon-2. This is a trisubstituted alkene.
3-Ethyl-2-methylhept-3-ene : Formed by the removal of a proton from carbon-4. This is also a trisubstituted alkene.
2-Methyl-3-propylhex-1-ene : Formed by the removal of a proton from the methylene carbon of the ethyl group. This is a disubstituted alkene.
According to Zaitsev's rule, the more stable, more highly substituted alkenes will be the major products. Therefore, 3-ethyl-2-methylhept-2-ene and 3-ethyl-2-methylhept-3-ene are expected to be the predominant products. The relative ratio of these two major products would be influenced by the specific reaction conditions, including the nature of the base and the solvent used. The disubstituted alkene, 2-methyl-3-propylhex-1-ene, would be formed as a minor product.
Combustion Chemistry of Branched Alkanes
The combustion of branched alkanes like this compound is a complex process involving a series of radical chain reactions that ultimately lead to the release of energy. The structural features of these molecules, particularly the degree of branching, significantly influence their combustion characteristics.
Ignition Characteristics and Primary Combustion Products
The complete combustion of this compound, in the presence of excess oxygen, yields carbon dioxide and water as the primary products. The balanced chemical equation for the complete combustion is:
2 C₁₀H₂₂ + 31 O₂ → 20 CO₂ + 22 H₂O
However, under conditions of incomplete combustion, which can occur in fuel-rich environments or at lower temperatures, a variety of other products can be formed, including carbon monoxide, unburned hydrocarbons, and soot.
Mechanistic Insights into Soot Formation Suppression
Soot is a byproduct of incomplete combustion and consists mainly of amorphous carbon particles. wikipedia.org The formation of soot is a complex process that involves the nucleation and growth of polycyclic aromatic hydrocarbons (PAHs). lu.se The molecular structure of the fuel has a significant impact on its tendency to form soot.
Branched alkanes, such as this compound, generally have a lower sooting tendency compared to their linear isomers. The branching in the carbon skeleton can hinder the formation of the large, planar PAH molecules that are precursors to soot. lu.se The presence of tertiary carbon atoms in branched alkanes can lead to the formation of more stable radicals, which may favor oxidation pathways over the growth of soot precursors. The mechanism of soot formation is a subject of ongoing research, but it is understood that resonance-stabilized radicals play a key role in the process. berkeley.edusciencedaily.com
Comparative Reactivity Studies of this compound Isomers
This compound is one of 75 structural isomers of decane (B31447) (C₁₀H₂₂). docbrown.infoscribd.com The reactivity of these isomers can vary significantly due to differences in their molecular structure. Key structural features that influence reactivity include the degree of branching and the presence of primary, secondary, and tertiary carbon-hydrogen bonds.
In general, the reactivity of C-H bonds in alkanes follows the order: tertiary > secondary > primary. This is due to the greater stability of the resulting alkyl radicals. Isomers with a higher number of tertiary C-H bonds, such as those with more extensive branching, are often more susceptible to reactions that involve the abstraction of a hydrogen atom, for instance, in free-radical halogenation.
Conversely, the steric hindrance associated with highly branched isomers can reduce their reactivity in reactions that require access to a specific reaction center. For example, in substitution reactions, a bulky branched structure might hinder the approach of a nucleophile.
The table below provides a theoretical comparison of the reactivity of this compound with some of its isomers in a hypothetical free-radical chlorination reaction. The relative reactivity is estimated based on the number and type of C-H bonds.
| Isomer Name | Structure | Number of 1° C-H | Number of 2° C-H | Number of 3° C-H | Predicted Relative Reactivity |
| n-Decane | CH₃(CH₂)₈CH₃ | 6 | 16 | 0 | Moderate |
| 2-Methylnonane | CH₃CH(CH₃)(CH₂)₆CH₃ | 9 | 12 | 1 | High |
| This compound | CH₃CH(CH₃)CH(C₂H₅)(CH₂)₃CH₃ | 9 | 8 | 2 | Very High |
| 2,2,3,3-Tetramethylhexane | (CH₃)₃CC(CH₃)₂(CH₂)₂CH₃ | 18 | 4 | 0 | Low (sterically hindered) |
This table illustrates how the structural differences among the isomers of C₁₀H₂₂ can lead to variations in their chemical reactivity.
Computational Chemistry and Theoretical Modeling of 3 Ethyl 2 Methylheptane
Quantum Chemical Calculations for Thermodynamic Stability
Quantum chemical calculations are fundamental in determining the thermodynamic stability of molecules like 3-Ethyl-2-methylheptane. By solving approximations of the Schrödinger equation, these methods can accurately predict energetic properties, offering a window into the molecule's intrinsic stability relative to its isomers.
Computational methods, such as Density Functional Theory (DFT) and high-level composite methods (e.g., G3, CBS-QB3), are employed to calculate the standard enthalpy of formation (ΔHf°) for alkanes. This value is crucial for predicting the heat released or absorbed during chemical reactions (reaction enthalpy). For instance, the enthalpy of an isomerization reaction can be determined by the difference in the enthalpies of formation of the reactant and the product.
Branched alkanes, including this compound, are generally more thermodynamically stable than their straight-chain isomers. This increased stability translates to a more negative enthalpy of formation. The equilibrium distribution of decane (B31447) isomers, for example, will favor the formation of more highly branched structures like this compound over n-decane, especially at lower temperatures. The equilibrium constant (Keq) for such an isomerization can be estimated from the calculated change in Gibbs free energy (ΔG°), which incorporates both enthalpy and entropy effects.
Table 1: Illustrative Thermodynamic Data for Decane Isomerization at 298.15 K Note: These values are representative for demonstrating the principles of alkane isomerization and may not be experimental values for these specific isomers.
| Isomerization Reaction | Calculated ΔH° (kJ/mol) | Calculated ΔG° (kJ/mol) | Estimated Keq |
|---|---|---|---|
| n-Decane ⇌ 2-Methylnonane | -7.5 | -4.2 | 5.4 |
| n-Decane ⇌ this compound | -14.0 | -9.8 | 52.1 |
For many years, the greater stability of branched alkanes compared to their linear counterparts was a subject of debate. chemistryviews.org Initially, steric hindrance in linear alkanes was proposed as a destabilizing factor, but modern computational analysis has shifted this understanding. nih.govresearchgate.net Current theories, supported by quantum chemical calculations, point to stabilizing electronic effects within the branched structures. nih.gov
Two key concepts explain this phenomenon:
Protobranching: This model suggests that even in simple alkanes, there are stabilizing interactions analogous to hyperconjugation. The stability of branched alkanes is attributed to a greater number of stabilizing geminal (1,3) interactions. nih.govresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations reveal the intrinsic stability of a molecule, its actual shape and behavior in a real-world system are governed by its conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring the dynamic nature of this compound.
The single bonds (σ-bonds) in this compound allow for rotation, leading to different spatial arrangements of its atoms, known as conformations or rotational isomers (conformers). The most stable conformers correspond to energy minima on the potential energy surface, while the least stable correspond to energy maxima.
Computational methods can systematically rotate specific bonds (e.g., the C3-C4 bond) and calculate the corresponding energy to map out the potential energy surface. The most stable conformations are typically "staggered," where the substituent groups on adjacent carbons are as far apart as possible. Conversely, the "eclipsed" conformations, where these groups are aligned, represent energy maxima due to increased steric repulsion and torsional strain. For the C3-C4 bond in this compound, the lowest energy conformation would place the bulky butyl group anti-periplanar to the ethyl-methyl-methine group.
Table 2: Representative Relative Energies for Rotational Isomers around a C-C Bond in a Branched Alkane
| Conformation Type | Dihedral Angle | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| Anti (Staggered) | 180° | 0 (Energy Minimum) | Largest groups are furthest apart. |
| Gauche (Staggered) | 60°, 300° | ~3.8 | Large groups are adjacent but not eclipsed. |
| Eclipsed | 0°, 120°, 240° | ~11-20 (Energy Maxima) | Groups are directly aligned, causing maximum steric strain. |
The preferred conformation of this compound is dictated by a delicate balance of intramolecular interactions. Molecular dynamics simulations, which model the movement of atoms over time, are particularly useful for understanding these forces. nih.govmdpi.com The primary forces at play are:
Van der Waals Interactions: The bulky ethyl and methyl groups create steric hindrance. The molecule will preferentially adopt conformations that minimize the repulsion between these groups (gauche and anti-conformations are favored over eclipsed ones).
Torsional Strain: This is the energy cost associated with eclipsing interactions between bonds on adjacent atoms. Staggered conformations minimize this strain.
1,5-Pentane-type Interactions: In certain conformations, hydrogen atoms on carbons separated by three bonds (e.g., C2 and C6) can come into close proximity, leading to repulsive interactions that destabilize that particular conformer.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for elucidating the step-by-step sequence of elementary reactions that constitute a chemical transformation. fiveable.me By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies that govern the reaction rate. fiveable.mersc.org
For an alkane like this compound, a typical reaction is free-radical halogenation. Computational methods can be used to model the initial hydrogen abstraction step by a halogen radical. The calculations would predict that the hydrogen atom at the tertiary carbon (C3) is the most susceptible to abstraction. This is because the resulting tertiary radical is more stable than primary or secondary radicals, and the activation energy for its formation is lower.
Computational models can precisely locate the geometry of the transition state for this abstraction and calculate its energy. This allows for a quantitative prediction of the reaction's regioselectivity, explaining why certain products are formed preferentially.
Table 3: Illustrative Calculated Activation Energies for Hydrogen Abstraction from an Alkane
| Hydrogen Type | Example Location on this compound | Relative Activation Energy (kJ/mol) |
|---|---|---|
| Primary (1°) | C1, C7, Methyl on C2, Ethyl on C3 | ~12 |
| Secondary (2°) | C4, C5, C6, Ethyl on C3 | ~5 |
| Tertiary (3°) | C2, C3 | 0 (Lowest Energy Pathway) |
Transition State Characterization and Activation Energy Calculations
In the theoretical examination of chemical reactions involving this compound, such as pyrolysis, combustion, or radical halogenation, the characterization of the transition state (TS) is a critical step. The transition state represents the highest energy point along the lowest energy path from reactants to products, known as the reaction coordinate. Its structure and energy dictate the kinetic feasibility of a reaction.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing transition states. libretexts.org A transition state structure is identified on the potential energy surface as a first-order saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A key computational confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated frequency analysis. libretexts.org This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively visualizing the bond-breaking and bond-forming processes. computationalscience.org
Once the geometries of the reactants and the transition state have been optimized, the activation energy (Ea) can be calculated. It is determined as the difference in electronic energy (often corrected for zero-point vibrational energy) between the transition state and the initial reactants. researchgate.net
Ea = E(Transition State) - E(Reactants)
This calculated activation energy is a crucial parameter for predicting the rate of a reaction. A higher activation energy implies a slower reaction rate, as fewer molecules will possess the sufficient energy to overcome the barrier. For a molecule like this compound, with various types of C-H bonds (primary, secondary, and tertiary), DFT calculations can be used to determine the activation energy for hydrogen abstraction from each unique carbon atom, thereby predicting the most likely initial site of reaction.
Table 1: Illustrative DFT-Calculated Energies for Hydrogen Abstraction from this compound by a Chlorine Radical This table presents hypothetical data for illustrative purposes.
| Reaction Site | Reactant Complex Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |
| C-2 (tertiary) | -624.1250 | -624.1230 | 1.25 |
| C-3 (tertiary) | -624.1250 | -624.1225 | 1.57 |
| C-4 (secondary) | -624.1250 | -624.1211 | 2.45 |
| C-1 (primary) | -624.1250 | -624.1199 | 3.20 |
Predictive Modeling of Reaction Selectivity
Predictive modeling is a cornerstone of computational chemistry, enabling the forecasting of reaction outcomes, specifically regioselectivity and stereoselectivity. rsc.org Selectivity in chemical reactions is determined by the relative activation energies of competing reaction pathways. The product formed via the pathway with the lowest activation energy will be the major product, a principle often explained by the Curtin-Hammett principle.
Regioselectivity refers to the preference for bond formation or cleavage at one position over another. In reactions of this compound, such as C-H functionalization, different sites are available for reaction. beilstein-journals.org For instance, in a radical-initiated reaction, hydrogen abstraction can occur at a primary, secondary, or tertiary carbon atom. Computational models can predict the regioselectivity by calculating the activation energy for abstraction at each distinct C-H bond. The site corresponding to the lowest-energy transition state is predicted to be the most reactive. semanticscholar.org These predictions are invaluable for planning synthetic routes where specific isomers are desired. arxiv.org
Stereoselectivity is the preference for the formation of one stereoisomer over another. If a reaction involving this compound creates a new chiral center, computational modeling can predict which stereoisomer will be favored. This is achieved by locating the transition states for the formation of each possible stereoisomer and comparing their relative energies. The difference in activation energies determines the predicted ratio of the products.
Table 2: Illustrative Predicted Regioselectivity for a Hypothetical C-H Functionalization Reaction This table presents hypothetical data for illustrative purposes, based on relative activation energies.
| Reaction Pathway | Target C-H Bond | Relative Activation Energy (ΔEa, kcal/mol) | Predicted Product Distribution (%) |
| Pathway A | C-2 (tertiary) | 0.00 | 75 |
| Pathway B | C-3 (tertiary) | 0.32 | 20 |
| Pathway C | C-5 (secondary) | 1.10 | 4 |
| Pathway D | C-7 (primary) | 2.05 | 1 |
Solvation Effects on Molecular Structure and Energetics
The surrounding environment, or solvent, can significantly influence the structure, stability, and reactivity of a molecule. While this compound is non-polar, its behavior can still be affected by the solvent medium. Computational chemistry accounts for these influences using solvation models.
Implicit or continuum solvation models are particularly efficient for studying such effects. nih.gov In these models, the solvent is not represented by individual molecules but as a continuous medium with a characteristic dielectric constant. pnas.org The solute molecule is placed within a cavity carved out of this dielectric continuum. The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like PCM (CPCM) or the Solvation Model based on Density (SMD), are commonly used for these calculations. biomolmd.org
These models allow for the investigation of several key aspects:
Conformational Energetics: this compound has multiple rotatable single bonds, leading to a complex landscape of different conformers. The relative energies and populations of these conformers can be subtly altered by the solvent. A continuum model can calculate the solvation free energy for each conformer, providing a more accurate picture of the conformational equilibrium in solution compared to gas-phase calculations. nih.gov
Table 3: Illustrative Effect of Solvent on the Relative Energy of Conformers of this compound This table presents hypothetical data for illustrative purposes, calculated using a PCM model.
| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Hexane Solvent, kcal/mol) |
| A (Global Minimum) | 0.00 | 0.00 |
| B | 0.85 | 0.81 |
| C | 1.23 | 1.15 |
| D | 2.10 | 2.01 |
Environmental Fate and Transformation of Branched Alkanes in Research
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily through atmospheric chemical reactions and the influence of light.
Atmospheric Oxidation Pathways (e.g., Chlorine Radical Reactions)
In the atmosphere, the primary removal process for alkanes is oxidation initiated by radicals. While the hydroxyl (OH) radical is a major oxidant during the day, the chlorine (Cl) radical can also be a significant contributor, particularly in coastal or industrial areas where chlorine sources are more abundant.
The reaction with chlorine radicals proceeds via hydrogen abstraction from the alkane molecule, forming an alkyl radical, which then participates in a cascade of further reactions. The rate of this reaction is often significantly faster than the corresponding reaction with OH radicals. santos.com Studies on branched alkanes similar to 3-ethyl-2-methylheptane, such as 2-methylheptane (B165363) and 3-methylhexane, have shown that Cl-initiated oxidation is a key degradation pathway. santos.com The abstraction of hydrogen by a Cl radical is a critical step, and research indicates that this process can lead to the formation of secondary organic aerosols (SOA), with branched alkanes potentially producing less SOA than linear alkanes. nist.gov The atmospheric lifetime of these branched alkanes with respect to chlorine radical oxidation can range from a few hours to several days, indicating that this is a rapid and impactful degradation process on a regional scale. santos.com
| Compound | Rate Constant (kCl) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τCl) (hours) |
|---|---|---|
| 3-Methylhexane | (3.09 ± 0.31) × 10⁻¹⁰ | 6.9 - 89.9 |
| 2-Methylheptane | (3.67 ± 0.40) × 10⁻¹⁰ | 5.8 - 75.7 |
Data sourced from studies on analogous branched alkanes. santos.com
Microbial Biotransformation and Biodegradation Studies
Microorganisms play a vital role in the environmental breakdown of hydrocarbons. Both bacteria and fungi have evolved enzymatic systems to utilize alkanes as a source of carbon and energy.
Enzymatic Activation of Branched Hydrocarbons by Microorganisms
The chemical inertness of alkanes, which lack functional groups, presents a challenge for microbial metabolism. The initial step in aerobic biodegradation is the activation of the hydrocarbon molecule by incorporating an oxygen atom, a reaction catalyzed by oxygenase enzymes. dhc-solvent.deindustrialchemicals.gov.au Several classes of enzymes are known to initiate this attack:
Alkane Hydroxylases (e.g., AlkB): These are integral-membrane non-heme iron monooxygenases that are widespread in hydrocarbon-degrading bacteria. chemeo.com The AlkB system can hydroxylate a range of linear and branched aliphatic compounds. industrialchemicals.gov.auresearchgate.net
Cytochrome P450 Monooxygenases (CYPs): These are heme-containing enzymes capable of hydroxylating a wide variety of substrates, including alkanes. They are common in both bacteria and fungi. dhc-solvent.de
Methane (B114726) Monooxygenases (MMOs): While primarily associated with methane degradation, some MMOs can oxidize other short-chain alkanes. dhc-solvent.de
These enzyme systems typically attack the terminal methyl group of an n-alkane. For branched alkanes like this compound, both terminal and subterminal oxidation can occur, leading to the formation of primary or secondary alcohols. dhc-solvent.de
Degradation Kinetics and Pathways under Aerobic and Anaerobic Conditions
The rate and pathway of alkane biodegradation depend on the molecular structure of the alkane and the environmental conditions, particularly the availability of oxygen.
Aerobic Degradation: Under aerobic conditions, the initial hydroxylation of the alkane is followed by oxidation of the resulting alcohol to an aldehyde and then to a carboxylic acid. knowde.com This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to generate acetyl-CoA, which enters central metabolic cycles. nih.gov For branched alkanes, the presence of alkyl groups can hinder the β-oxidation process, generally leading to slower degradation rates compared to linear alkanes of the same carbon number. dhc-solvent.de The metabolic pathways for branched alkanes are less well-characterized but may involve ω- or β-oxidation of the hydrocarbon molecule. chemeo.com Studies on mixtures of C10-C13 isoalkanes have shown they can be readily biodegradable. santos.com
Anaerobic Degradation: In the absence of oxygen, a different set of microorganisms and enzymatic pathways are responsible for alkane degradation. chemeo.com Anaerobic degradation is significantly slower than aerobic degradation and uses alternative electron acceptors like nitrate (B79036) or sulfate. chemeo.comresearchgate.net The most well-documented activation mechanism for long-chain alkanes under anaerobic conditions is the "fumarate addition" pathway. industrialchemicals.gov.auresearchgate.net In this process, the alkane is added to the double bond of a fumarate (B1241708) molecule, catalyzed by an enzyme called alkylsuccinate synthase. nih.govcarlroth.com This initial step forms an alkylsuccinate, which can then be further metabolized. dhc-solvent.de This pathway has been identified in various sulfate-reducing and denitrifying bacteria. industrialchemicals.gov.auresearchgate.net
| Condition | Initial Activation Step | Key Enzymes | Subsequent Pathway |
|---|---|---|---|
| Aerobic | Hydroxylation (addition of -OH group) | Alkane Hydroxylases (AlkB), Cytochrome P450s | Oxidation to alcohol, aldehyde, carboxylic acid; β-oxidation |
| Anaerobic | Addition to Fumarate | Alkylsuccinate Synthase | Formation of alkylsuccinates, followed by β-oxidation |
Environmental Transport and Partitioning Behavior
The movement and distribution of this compound in the environment are governed by its physicochemical properties, such as its water solubility, vapor pressure, and its tendency to partition between different environmental compartments like water, soil, and air.
A key parameter for predicting environmental partitioning is the octanol-water partition coefficient (Kow), which measures a chemical's hydrophobicity. A high log Kow value indicates low water solubility and a strong tendency to associate with organic matter. For this compound, a calculated log Kow value is 3.859. dhc-solvent.deresearchgate.net Other estimates for similar C10 isoalkanes range up to approximately 5.1.
This hydrophobicity directly influences the soil organic carbon-water (B12546825) partition coefficient (Koc), which describes the chemical's tendency to adsorb to soil and sediment. A higher Koc value signifies greater adsorption and lower mobility in soil. While a measured Koc for this compound is not available, it can be estimated from its log Kow. Using regression equations, a log Kow of 3.859 suggests a high Koc value. For instance, a simple correlation suggests Koc is approximately 0.35 * Kow. Based on this, this compound is expected to be highly adsorbed to soil and sediment, limiting its potential to leach into groundwater. santos.com This behavior is consistent with findings for C11-C15 isoalkanes, which are expected to adsorb strongly to soil. santos.com Due to its high log Kow, the bioaccumulation potential in aquatic organisms is a consideration; however, some assessments of C11-C15 isoalkanes suggest they are not expected to bioaccumulate.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂ | nist.govresearchgate.net |
| Molecular Weight | 142.28 g/mol | nist.govresearchgate.net |
| log Kow (Octanol-Water Partition Coefficient) | 3.859 | Calculated dhc-solvent.deresearchgate.net |
| Estimated log Koc (Soil Organic Carbon-Water Partition Coefficient) | ~3.41 | Estimated from log Kow |
Influence of Environmental Variables on Degradation Rates
The environmental persistence and transformation of branched alkanes, such as this compound, are significantly influenced by a variety of environmental factors. These variables can alter the rate and extent of degradation, thereby dictating the ultimate fate of these compounds in different ecosystems. Key factors include the structural characteristics of the alkane itself, temperature, and the availability of nutrients.
The molecular structure of an alkane plays a crucial role in its susceptibility to microbial degradation. While n-alkanes of intermediate chain length (C10–C24) are generally degraded rapidly, branching in the carbon chain tends to reduce the rate of biodegradation researchgate.net. Short-chain alkanes (less than 9 carbons) can be toxic to many microorganisms, though they are often lost to the atmosphere due to their volatility researchgate.net. Conversely, very long-chain alkanes are more resistant to biodegradation researchgate.net.
Temperature is another critical environmental variable. An increase in temperature generally enhances the fluidity of biological membranes, which can increase the rate at which substances are taken up from the surrounding medium by microbial cells researchgate.net. Research on the psychrotrophic bacterium Rhodococcus sp. strain Q15 demonstrated that at low temperatures (0 and 5°C), the mineralization of shorter-chain alkanes like dodecane (B42187) and hexadecane (B31444) was more significant than that of longer-chain alkanes such as octacosane (B166375) and dotriacontane (B166350) nih.gov. This indicates that even at low temperatures, degradation of some branched alkanes can occur, although the efficiency may vary with chain length nih.gov.
The availability of nutrients is also a key determinant in the biodegradation of alkanes. In various environmental settings, the rate of hydrocarbon degradation can be controlled by the composition of the microbial community and in-situ conditions like ambient nutrient levels nih.gov. Studies have shown that while alkene biodegradation can occur across different nutrient levels, the composition of the microbial consortia responsible for the degradation can be influenced by nutrient availability nih.gov. For instance, bacteria from the families Xanthomonadaceae, Beijerinckiaceae, and Nocardiaceae have been identified as being significantly enriched during alkene degradation across various nutrient conditions nih.gov.
The table below summarizes the influence of these key environmental variables on the degradation of branched alkanes.
| Environmental Variable | Influence on Degradation Rate | Supporting Research Findings |
|---|---|---|
| Alkane Structure | Branching generally reduces the rate of biodegradation compared to linear alkanes of similar carbon number. | Intermediate chain length n-alkanes (C10-C24) are degraded most rapidly, while branching and very long chains increase resistance to microbial attack researchgate.net. |
| Temperature | Higher temperatures generally increase the rate of biodegradation by enhancing microbial metabolic activity and membrane fluidity researchgate.net. However, psychrotrophic organisms can degrade alkanes at low temperatures nih.gov. | At 5°C, Rhodococcus sp. strain Q15 was able to degrade a broad range of aliphatics, including branched alkanes, present in diesel fuel nih.gov. |
| Nutrient Availability | The presence of essential nutrients can support the growth of hydrocarbon-degrading microbial consortia. | Alkene biodegradation has been observed to be a common metabolic process in diverse environments, with nutrient levels influencing the growth of specific alkene-biodegrading microbial families nih.gov. |
Characterization of Branched Alkanes in Unresolved Complex Mixtures (UCMs)
Unresolved Complex Mixtures (UCMs) are a significant feature in the gas chromatograms of biodegraded petroleum and hydrocarbon-contaminated environmental samples. These UCMs appear as a broad "hump" of co-eluting compounds that cannot be resolved by conventional gas chromatography (GC) plymouth.ac.ukcore.ac.uk. Branched and cyclic alkanes are major constituents of these UCMs plymouth.ac.uk. The persistence of these compounds is due to their higher resistance to biodegradation compared to their linear counterparts plymouth.ac.uk.
Advanced analytical techniques are necessary to characterize the individual components within UCMs. Comprehensive two-dimensional gas chromatography (GC×GC) has proven to be a powerful tool for resolving the complex mixtures of hydrocarbons found in petroleum-contaminated sediments acs.org. This technique utilizes two columns with different stationary phases, allowing for enhanced separation of compounds that would otherwise co-elute core.ac.uk. For instance, the use of a chiral γ-cyclodextrin phase in the second dimension of GC×GC has enabled the resolution of individual branched and cycloalkanes from the saturate fraction of UCMs acs.org.
The characterization of UCMs is crucial for understanding the sources, weathering processes, and toxicity of hydrocarbon contamination acs.org. Research has shown that the composition of UCMs can vary depending on the source of the petroleum and the extent of biodegradation it has undergone. For example, some studies have identified monoalkyl substituted "T-branched" acyclic and monocyclic alkanes as potential precursors to the compounds found in aliphatic UCMs plymouth.ac.uk.
The table below presents a summary of key research findings related to the characterization of branched alkanes in UCMs.
| Research Focus | Key Findings | Analytical Techniques Employed |
|---|---|---|
| Composition of UCMs | UCMs are predominantly composed of highly branched and/or cyclic hydrocarbons that are resistant to biodegradation plymouth.ac.uk. Early- to mid-eluting UCMs can be dominated by configurational isomers of alkyl-substituted and non-substituted polycyclic compounds core.ac.uk. | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) plymouth.ac.uk. |
| Advanced Separation of UCMs | Comprehensive two-dimensional gas chromatography (GC×GC) can resolve thousands of individual chemical components from UCMs, including branched alkanes and cycloalkanes acs.org. | GC×GC with various column phase combinations (e.g., poly(dimethylsiloxane) and cyanopropylphenyl polysiloxane) acs.org. |
| Precursor Identification in UCMs | Chemical oxidation followed by GC-MS analysis has been used to identify potential precursor compounds in UCMs, such as monoalkyl substituted "T-branched" acyclic and monocyclic alkanes plymouth.ac.uk. | Chemical oxidation (CrO3), GC-MS plymouth.ac.uk. |
Q & A
Q. How can researchers optimize the synthesis of 3-ethyl-2-methylheptane for laboratory-scale applications?
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- GC-MS : Use a non-polar capillary column (e.g., DB-5) and electron ionization (70 eV) to identify fragmentation patterns (e.g., m/z 57, 71 for alkyl fragments) .
- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) reveals distinct signals for methyl (δ 0.8–1.0 ppm) and ethyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms branching via quaternary carbon signals .
- IR Spectroscopy : C-H stretching (2800–3000 cm⁻¹) and bending (1450–1470 cm⁻¹) modes validate alkyl chain integrity .
Q. How is this compound utilized as a reference compound in chromatographic analyses?
Methodological Answer:
- In gas chromatography, it serves as a retention index marker due to its predictable elution behavior. Calibrate systems using Kovats indices (e.g., ~800–850 on DB-1 columns) .
- For mass spectrometry, compare fragmentation patterns with NIST library data to resolve co-eluting hydrocarbons in complex mixtures (e.g., petroleum distillates) .
Advanced Research Questions
Q. What experimental designs are suitable for studying the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- In vitro models : Incubate with hepatocytes or microsomes (from rat/human liver) to identify cytochrome P450 (CYP450)-mediated oxidation products (e.g., alcohols, ketones). Monitor metabolites via LC-MS/MS with isotopically labeled internal standards .
- Dose-response studies : Administer 10–100 μM concentrations and quantify metabolic intermediates (e.g., 3-ethyl-2-methylheptanol) using kinetic assays (e.g., Michaelis-Menten parameters) .
- Inhibition assays : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to elucidate enzyme-specific contributions .
Q. How can researchers resolve contradictions in reported reactivity data for branched alkanes like this compound?
Methodological Answer:
- Controlled oxidation studies : Compare reaction outcomes under varying conditions (e.g., O₂ vs. ozone, UV vs. thermal initiation). Use GC-FID to quantify product ratios (e.g., carboxylic acids vs. aldehydes) .
- Statistical meta-analysis : Aggregate published datasets (e.g., rate constants, activation energies) and apply ANOVA to identify outliers or methodological biases .
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare theoretical vs. experimental activation barriers .
Q. What strategies improve the separation of this compound from structural isomers in complex mixtures?
Methodological Answer:
- Chromatographic optimization : Use high-efficiency columns (e.g., Agilent HP-PONA, 100 m × 0.25 mm) with temperature programming (40°C to 300°C at 3°C/min) .
- Multidimensional GC (GC×GC) : Couple a non-polar first column with a polar secondary column (e.g., DB-WAX) to enhance resolution of C₁₀ isomers .
- Isotope labeling : Synthesize deuterated analogs (e.g., 3-ethyl-2-methyl-d₄-heptane) for selective detection via mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
